molecular formula C9H8ClFO B13091139 1-(2-Chloro-6-fluoro-4-methylphenyl)ethanone

1-(2-Chloro-6-fluoro-4-methylphenyl)ethanone

Cat. No.: B13091139
M. Wt: 186.61 g/mol
InChI Key: FVGFYKRHSGTWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-6-fluoro-4-methylphenyl)ethanone (CAS No. 1804410-61-4) is a substituted acetophenone derivative with the molecular formula C₉H₈ClFO and a molecular weight of 186.61 g/mol . Its structure features a chloro (-Cl) and fluoro (-F) substituent at the 2- and 6-positions of the phenyl ring, respectively, along with a methyl (-CH₃) group at the 4-position.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

1-(2-chloro-6-fluoro-4-methylphenyl)ethanone

InChI

InChI=1S/C9H8ClFO/c1-5-3-7(10)9(6(2)12)8(11)4-5/h3-4H,1-2H3

InChI Key

FVGFYKRHSGTWNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C(=O)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-fluoro-4-methylphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This process uses acetyl chloride (CH3COCl) and the corresponding substituted benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of 1-(2-Chloro-6-fluoro-4-methylphenyl)ethanone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-fluoro-4-methylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(2-Chloro-6-fluoro-4-methylphenyl)ethanone has been investigated for its potential as a pharmacological agent. Its structural characteristics make it a suitable candidate for modifications aimed at enhancing biological activity.

Case Study: Antimalarial Activity
A study focusing on quinoline derivatives highlighted the importance of structural modifications in enhancing antiplasmodial activity. The compound was utilized as a scaffold for synthesizing new derivatives that exhibited improved efficacy against Plasmodium falciparum, the causative agent of malaria. The optimized compounds demonstrated significant oral bioavailability and potency in preclinical models, indicating the potential of fluorinated compounds like 1-(2-Chloro-6-fluoro-4-methylphenyl)ethanone in drug development .

Synthesis of Advanced Materials

The compound serves as an intermediate in the synthesis of various fluorinated organic materials, which are valuable in the development of high-performance polymers and coatings.

Application Example: Fluorinated Polymers
Fluorinated compounds are known for their unique properties such as chemical inertness and thermal stability. The use of 1-(2-Chloro-6-fluoro-4-methylphenyl)ethanone in polymer synthesis can lead to materials that exhibit enhanced resistance to solvents and heat, making them suitable for applications in aerospace and automotive industries.

Study on Antimalarial Compounds

A significant research effort focused on optimizing quinoline derivatives led to the identification of new compounds with low nanomolar potency against malaria. The modifications included altering substituents on the phenyl ring to improve lipophilicity and metabolic stability, showcasing how derivatives of 1-(2-Chloro-6-fluoro-4-methylphenyl)ethanone can play a crucial role in drug discovery .

Fluorinated Materials Development

Research into fluorinated polymers has demonstrated that incorporating compounds like 1-(2-Chloro-6-fluoro-4-methylphenyl)ethanone can enhance material properties such as thermal stability and chemical resistance. These materials have been applied in protective coatings and advanced composites used in high-stress environments .

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluoro-4-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target molecules, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The compound belongs to a broader class of substituted acetophenones. Key structural analogs include:

Table 1: Substituent Comparison
Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Reference
1-(2-Chloro-6-fluoro-4-methylphenyl)ethanone 1804410-61-4 2-Cl, 6-F, 4-CH₃ C₉H₈ClFO 186.61
1-(4-((2-Chloro-6-fluorobenzyl)oxy)phenyl)ethanone - 4-OCH₂(2-Cl-6-F-C₆H₃) C₁₅H₁₁ClFO₂ 292.70
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 50317-52-7 5-Cl, 2-OH, 3-CH₂OH C₉H₉ClO₃ 200.62
1-[4-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone 914637-09-5 4-O(2-Cl-6-F-4-CF₃-C₆H₂) C₁₅H₁₀ClF₄O₂ 344.69
2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone 69151-93-5 2-Cl, 5-Cl, 2-OH, 4-CH₃ C₉H₈Cl₂O₂ 219.07

Key Observations :

  • Substituent Complexity : The trifluoromethyl (-CF₃) group in increases hydrophobicity and electron-withdrawing effects compared to the methyl group in the target compound.
  • Functional Group Impact : The benzyloxy group in introduces steric bulk and alters solubility, while hydroxy (-OH) substituents in enhance polarity.

Key Observations :

  • Synthesis Gaps : The target compound lacks documented synthesis routes, whereas analogs like employ Friedel-Crafts acylation or Fries rearrangements.
  • Characterization : Most analogs rely on NMR and MS for structural validation, as seen in , and .

Functional and Application Differences

  • Pharmaceutical Relevance: Compounds like iloperidone metabolites (e.g., 1-[4-(3-methoxyphenyl)propoxy]ethanone derivatives) undergo oxidative metabolism, highlighting acetophenones' role in drug development .
  • Natural Product Derivatives: Ethanones isolated from plants (e.g., Euphorbia sieboldiana) exhibit antioxidant properties, though the target compound’s biological activity remains unexplored .
  • Material Science : Hyphenated techniques like GC-FTIR () and LC/NMR () are critical for analyzing these compounds' purity and reactivity.

Biological Activity

1-(2-Chloro-6-fluoro-4-methylphenyl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

1-(2-Chloro-6-fluoro-4-methylphenyl)ethanone, also known as compound 9d , possesses a unique structure that contributes to its biological activity. The incorporation of chloro and fluoro groups on the aromatic ring enhances its interaction with biological targets, which is crucial for its efficacy.

The biological activity of 1-(2-Chloro-6-fluoro-4-methylphenyl)ethanone can be attributed to several mechanisms:

  • Inhibition of Tumor Growth :
    • Compound 9d has shown significant anti-neoplastic effects in various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values ranged from approximately 8.8 μM to 10.2 μM across different assays, indicating potent anti-cancer properties .
    • The compound induces apoptosis via caspase activation and causes cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .
  • Anti-Viral Activity :
    • Research indicates that derivatives of similar compounds exhibit potent activity against HIV-1, with some showing picomolar activity against wild-type strains . While specific data on 1-(2-Chloro-6-fluoro-4-methylphenyl)ethanone's antiviral efficacy is limited, the structural similarities suggest potential in this area.

Efficacy in Biological Assays

The efficacy of 1-(2-Chloro-6-fluoro-4-methylphenyl)ethanone has been evaluated through various biological assays:

Table 1: IC50 Values in Different Cancer Cell Lines

Cell LineIC50 Value (μM)Assay Type
A5499.6 ± 1.7Trypan Blue
HeLa10.2 ± 0.3MTT Assay
MCF-79.5 ± 0.7LDH Release Assay

These results indicate that compound 9d exhibits promising anti-cancer activity with relatively low toxicity towards non-cancerous cells (NIH-3T3 cells showed an IC50 of approximately 94.2 μM) .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to or derived from 1-(2-Chloro-6-fluoro-4-methylphenyl)ethanone:

  • Tumor Growth Inhibition : In vivo studies using chick chorioallantoic membrane (CAM) assays demonstrated that compound 9d effectively reduced blood vessel formation induced by recombinant VEGF, suggesting its potential as an anti-angiogenic agent .
  • Structure-Activity Relationship (SAR) : The presence of halogen substituents (chloro and fluoro) was found to enhance the biological activity significantly compared to analogs lacking these groups. This suggests that these substitutions are critical for the compound's interactions with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.